(3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione (CAS 33879-04-8), commonly known as the Hajos-Parrish ketol, is an enantiopure (>93% ee) 6,5-bicyclic chiral building block [1]. Originating as the isolable intermediate in the L-proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, it serves as a foundational precursor for the total synthesis of steroids, terpenoids, and complex polycyclic natural products [2]. Unlike its dehydrated enone counterpart, this ketol retains a critical bridgehead hydroxyl group at the 3a-position, making it a required precursor for synthesizing cage-like architectures, such as the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids, and for enabling stereocontrolled functionalization prior to ring closure or dehydration [3].
Procurement substitution with the dehydrated Hajos-Parrish ketone (CAS 17553-86-5) or the 6,6-bicyclic Wieland-Miescher ketone changes the available synthetic pathways [1]. The dehydrated enone lacks the 3a-hydroxyl group, preventing its use in targets requiring bridgehead oxygenation or specific functionalization at the ring junction [2]. Furthermore, substituting with the 6,6-bicyclic Wieland-Miescher ketone shifts the core scaffold from a perhydroindene (C/D steroid rings) to a decalin system, rendering it incompatible with indane-based target molecules [1]. Finally, attempting to use racemic mixtures necessitates costly and inefficient downstream chiral resolution, whereas the (3aS,7aS)-ketol provides an immediate, high-enantiomeric-excess starting point for asymmetric synthesis [3].
In the synthesis of intricate natural products like phragmalin-type limonoids, the presence of a bridgehead hydroxyl is mandatory to construct the octahydro-1H-2,4-methanoindene cage structure [1]. Utilizing the Hajos-Parrish ketol (CAS 33879-04-8) provides the necessary 3a-hydroxy group directly, enabling a 7-step synthesis to the required key intermediate [1]. In contrast, using the dehydrated Hajos-Parrish ketone (CAS 17553-86-5) fails to provide this bridgehead oxygenation, requiring complex, low-yield re-oxidation steps to install the hydroxyl group at the sterically hindered ring junction [1].
| Evidence Dimension | Bridgehead hydroxyl availability for cage synthesis |
| Target Compound Data | 3a-hydroxyl retained; enables direct 7-step route to methanoindene intermediate |
| Comparator Or Baseline | Dehydrated Hajos-Parrish ketone (CAS 17553-86-5) |
| Quantified Difference | Eliminates the need for post-synthetic bridgehead re-oxidation |
| Conditions | Total synthesis of phragmalin-type limonoid cage structures |
Buyers targeting complex limonoids or bridgehead-functionalized steroids must procure the ketol to avoid insurmountable synthetic roadblocks at the ring junction.
The Hajos-Parrish ketol provides a strict 6,5-bicyclic perhydroindene scaffold, which maps exactly onto the C and D rings of the steroidal backbone [1]. When compared to the Wieland-Miescher ketone, which forms a 6,6-bicyclic decalin system, the HP ketol demonstrates strict structural specificity for indane-derived targets [1]. Computational and experimental template modeling of the L-proline catalyzed cyclization shows that the 6,5-bicyclic system achieves a higher enantiomeric excess (>93% ee) compared to the 6,6-bicyclic system (~73% ee) under identical conditions, highlighting the stereochemical stability of the 5-membered ring ketol intermediate [2].
| Evidence Dimension | Asymmetric induction efficiency (enantiomeric excess) |
| Target Compound Data | >93% ee for the 6,5-bicyclic ketol |
| Comparator Or Baseline | Wieland-Miescher ketone (6,6-bicyclic analogue) |
| Quantified Difference | ~20% higher ee in the primary L-proline catalyzed aldol step |
| Conditions | Proline-catalyzed asymmetric ketol cyclization |
Procurement of the 6,5-bicyclic ketol is mandatory for steroid C/D ring targets, offering significantly higher baseline enantiopurity than its 6,6-bicyclic counterpart.
Procuring the enantiopure (3aS,7aS)-(+)-ketol directly bypasses the severe yield penalties associated with late-stage chiral resolution of racemic mixtures [1]. The (3aS,7aS) isomer is synthesized via L-proline organocatalysis with an optical yield exceeding 93-95% ee [1]. If a racemic 6,5-bicyclic ketol is used, the maximum theoretical yield of the desired enantiomer during downstream resolution is capped at 50%, often dropping to <30% in practice due to separation inefficiencies [2]. Starting with the enantiopure ketol ensures that subsequent multi-step syntheses (e.g., toward digitalis-like compounds or C7-substituted estranes) maintain high overall atom economy [2].
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | >93% ee (direct utilization of >93% of the material) |
| Comparator Or Baseline | Racemic ketol mixture |
| Quantified Difference | >43% absolute increase in usable starting material for asymmetric synthesis |
| Conditions | Multi-step asymmetric synthesis of steroidal derivatives |
Purchasing the highly enantiopure (3aS,7aS) form prevents massive material loss during early-stage synthesis, directly reducing procurement volumes and costs.
The ketol is a primary starting material for constructing the octahydro-1H-2,4-methanoindene cage structure, as its 3a-hydroxyl group is strictly required for the bridgehead oxygenation in these complex natural products [1].
The compound serves as an enantiopure precursor for synthesizing 5-substituted (3aS,7aR)-7a-methylperhydroinden-3a-ol derivatives, which are evaluated as Na+/K+-ATPase inhibitors and inotropic agents [2].
The ketol's specific 6,5-bicyclic framework and defined stereocenters allow for the precise construction of the C and D rings of steroidal backbones, facilitating the development of estrogen receptor modulators and radioimaging agents [3].